molecular formula C11H10F3NO2S B2362903 2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid CAS No. 342406-21-7

2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid

Cat. No.: B2362903
CAS No.: 342406-21-7
M. Wt: 277.26
InChI Key: SCJJREXUFWLWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid is a chiral thiazolidine derivative offered for research and development purposes. Thiazolidine-4-carboxylic acid scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in biologically active molecules and potential as synthetic intermediates . The compound features a trifluoromethyl group located at the ortho-position of the phenyl ring. The trifluoromethyl group is a common bioisostere used in drug design to enhance metabolic stability, membrane permeability, and binding affinity . This structural motif is frequently explored in the synthesis of novel compounds for various life science applications. Chiral thiazolidine compounds with specific stereochemistry, such as the (4R) isomer, are often utilized in asymmetric synthesis and as building blocks for more complex molecular architectures . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and refer to the material safety data sheet (SDS) before use.

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2S/c12-11(13,14)7-4-2-1-3-6(7)9-15-8(5-18-9)10(16)17/h1-4,8-9,15H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJJREXUFWLWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of L-cysteine with Aldehydes

The most common and straightforward approach for synthesizing 2-substituted thiazolidine-4-carboxylic acids involves the condensation reaction between L-cysteine and aldehydes. This reaction proceeds via the formation of a Schiff base intermediate followed by intramolecular cyclization through the thiol group of cysteine.

For 2-aryl substituted thiazolidines, this general reaction can be represented as:

L-cysteine + Aryl aldehyde → 2-Aryl-1,3-thiazolidine-4-carboxylic acid + H2O

This approach provides a direct route to thiazolidine derivatives with high stereochemical control, particularly when starting with enantiomerically pure L-cysteine.

Multicomponent Reactions

Various multicomponent reactions have been developed for the synthesis of thiazolidine derivatives under different environmental conditions. These reactions typically involve the combination of an amino acid (like cysteine), a carbonyl compound, and other reactants in a single step, offering advantages in terms of atom economy and synthetic efficiency.

Lewis Acid-Catalyzed Ring-Opening Cyclization

Another approach involves the Lewis acid-catalyzed ring-opening cyclization of activated aziridines with isothiocyanates. This method can provide regio- and stereoselective synthesis of 2-iminothiazolidines, which can be further modified to obtain the desired thiazolidine-4-carboxylic acids.

Specific Preparation Methods for this compound

Condensation Method with L-cysteine

The most direct approach for synthesizing this compound involves the condensation of L-cysteine with 2-(trifluoromethyl)benzaldehyde. Based on similar protocols for thiazolidine-4-carboxylic acid derivatives, the following procedure can be adapted:

Reagents:

  • L-cysteine hydrochloride hydrate
  • 2-(trifluoromethyl)benzaldehyde
  • Sodium bicarbonate (NaHCO3)
  • Ethanol (95%)
  • Water
  • Ethyl acetate (for purification)

Procedure:

  • Dissolve L-cysteine hydrochloride hydrate (1.1 equivalents) and NaHCO3 (1.1 equivalents) in water.
  • Prepare a solution of 2-(trifluoromethyl)benzaldehyde (1 equivalent) in 95% ethanol.
  • Add the aldehyde solution to the cysteine solution in one portion.
  • Stir the reaction mixture at room temperature for 6 hours.
  • Filter the resulting solid, wash with ethanol, and dry to obtain the crude product.
  • Purify the product by silica gel column chromatography using an appropriate solvent system (e.g., n-hexane:ethyl acetate 3:1).

This methodology is based on the general procedure for thiazolidine-4-carboxylic acid derivatives synthesis described in the literature and adapted for the specific 2-(trifluoromethyl)phenyl substitution.

Alternative Approach Using β-Cyclodextrin-SO3H Catalyst

An environmentally friendly approach using β-cyclodextrin-SO3H as a catalyst has been reported for the synthesis of thiazolidine derivatives. This method could be adapted for the synthesis of this compound:

Procedure:

  • Mix 2-(trifluoromethyl)benzaldehyde with thioglycolic acid in the presence of β-cyclodextrin-SO3H catalyst.
  • The catalyst activates the aldehyde by enhancing the electrophilic character of the carbonyl moiety.
  • This forms an imine intermediate and β-cyclodextrin-SO3H anion.
  • The anion increases the nucleophilic character of thioglycolic acid, which reacts with the imine intermediate.
  • The resulting adduct undergoes ring closure and dehydration to form the thiazolidine product.

This method offers advantages including milder reaction conditions and potentially higher yields.

Reaction Mechanism

The formation of this compound via the condensation of L-cysteine with 2-(trifluoromethyl)benzaldehyde proceeds through the following mechanism:

  • Schiff Base Formation: The amino group of L-cysteine performs a nucleophilic attack on the carbonyl carbon of 2-(trifluoromethyl)benzaldehyde, forming a carbinolamine intermediate that subsequently dehydrates to form a Schiff base (imine).

  • Intramolecular Cyclization: The thiol group of the cysteine moiety undergoes an intramolecular nucleophilic attack on the imine carbon, leading to the formation of the thiazolidine ring.

  • Proton Transfer: A final proton transfer step leads to the formation of the stable this compound product.

This mechanism is consistent with the known pathways for thiazolidine ring formation and explains the stereochemical outcome of the reaction when starting with enantiomerically pure L-cysteine.

Optimization of Synthesis Conditions

Several parameters can be optimized to improve the yield and purity of this compound:

Temperature Effects

The reaction temperature can significantly influence both the rate and stereoselectivity of thiazolidine formation. For similar thiazolidine derivatives, reactions are typically conducted at temperatures ranging from 20°C to 120°C, with optimal conditions often being between 40°C and 85°C. However, for the synthesis of this compound, room temperature conditions appear sufficient for the condensation reaction, minimizing potential side reactions and racemization.

Solvent Selection

The choice of solvent system affects the solubility of reactants, reaction rate, and product isolation. Common solvent systems include:

  • Ethanol/water mixtures (typically 1:1 ratio)
  • Methanol
  • DMF (for less soluble reactants)
  • Chloroform (for certain catalyst systems)

For the synthesis of this compound, an ethanol/water system provides a good balance of reactant solubility while facilitating product precipitation.

Catalyst Effects

Various catalysts can enhance the reaction efficiency:

Catalyst Advantages Recommended Conditions
β-cyclodextrin-SO3H Environmentally friendly, enhances electrophilicity of aldehyde Ambient temperature, aqueous media
BF3·OEt2 Promotes stereoselective synthesis 0°C, dichloromethane solvent
Triethylamine Base catalyst for multicomponent reactions Reflux conditions in methanol
Scandium(III) triflate Enhanced stereoselectivity 0°C, dichloromethane solvent

The selection of an appropriate catalyst depends on the specific requirements for stereochemical control and reaction conditions.

Purification and Characterization

Purification Methods

The crude this compound can be purified using:

  • Recrystallization: Common solvents include ethanol, acetone, or ethyl acetate. Cooling-induced crystallization often yields pure product.

  • Column Chromatography: Silica gel chromatography using n-hexane:ethyl acetate (3:1) or chloroform-based solvent systems is effective for obtaining high-purity product.

  • Washing Procedures: Washing the crude product with cold ethanol can remove unreacted starting materials and soluble impurities.

Characterization Techniques

The identity and purity of this compound can be confirmed through:

  • NMR Spectroscopy: 1H and 13C NMR provide structural confirmation, with characteristic signals for the thiazolidine ring protons and the trifluoromethyl group.

  • Mass Spectrometry: Expected molecular ion peak at m/z 277 corresponding to the molecular weight of C11H10F3NO2S.

  • IR Spectroscopy: Characteristic absorption bands for the carboxylic acid group (≈1700 cm-1) and C-F stretching from the trifluoromethyl group (≈1100-1300 cm-1).

  • Melting Point Determination: Pure compound should exhibit a sharp melting point range.

  • Optical Rotation: If synthesized from L-cysteine, the product should exhibit specific optical rotation values indicative of the intended stereochemistry.

Stereochemical Considerations

The synthesis of this compound from L-cysteine results in the formation of diastereomers due to the creation of a new stereogenic center at the C-2 position of the thiazolidine ring. The reaction typically yields a mixture of (2R,4R) and (2S,4R) diastereomers when starting with L-cysteine (which has R configuration at C-4).

Studies on similar thiazolidine-4-carboxylic acid derivatives indicate that:

  • The diastereomeric ratio is influenced by reaction conditions, particularly temperature and solvent.
  • The (2R,4R) and (2S,4R) diastereomers can interconvert through ring-chain tautomerism involving the imine intermediate.
  • N-acylation of the thiazolidine nitrogen can be used to "lock" the stereochemistry and prevent diastereomer interconversion.

These stereochemical aspects are important considerations for applications requiring stereochemically pure compounds.

Applications

This compound has potential applications in several fields:

  • Pharmaceutical Research: The compound may serve as an intermediate in the development of pharmaceutical agents, particularly those targeting neurological disorders.

  • Antioxidant Properties: Thiazolidine-4-carboxylic acid derivatives have demonstrated antioxidant properties, potentially useful for scavenging free radicals.

  • Building Block for Complex Molecules: The compound can serve as a valuable chiral building block for the synthesis of more complex molecular structures.

  • Research Tool: As a well-defined chemical entity with specific stereochemical properties, the compound may be useful in studying structure-activity relationships in biological systems.

Chemical Reactions Analysis

Types of Reactions

2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the phenyl ring .

Scientific Research Applications

Medicinal Chemistry Applications

1. Tyrosinase Inhibition

One of the most significant applications of this compound is its potential as a tyrosinase inhibitor , which is crucial in treating skin disorders such as hyperpigmentation and melanoma. Research indicates that derivatives of thiazolidine-4-carboxylic acid exhibit promising inhibitory effects on tyrosinase activity. For instance, a study demonstrated that certain synthesized derivatives showed IC50 values as low as 16.5 µM, indicating strong inhibitory potential against the enzyme .

2. Antioxidant Activity

The compound also exhibits antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. In DPPH free radical scavenging assays, some derivatives displayed significant antioxidant activity, suggesting their potential use in developing nutraceuticals or pharmaceuticals aimed at combating oxidative damage .

Agricultural Applications

1. Pesticide Development

The unique trifluoromethyl group enhances the bioactivity of compounds in agricultural applications. Research has indicated that thiazolidine derivatives can be modified to create effective pesticides. The incorporation of this group can improve the efficacy and stability of agrochemicals, making them more effective against pests while potentially reducing the required dosage .

Material Science Applications

1. Polymer Chemistry

In material science, thiazolidine derivatives can serve as intermediates for synthesizing polymers with desirable properties. The incorporation of trifluoromethyl groups can enhance thermal stability and chemical resistance in polymeric materials, making them suitable for various industrial applications .

Case Study 1: Synthesis and Biological Evaluation

A comprehensive study involved synthesizing a series of thiazolidine derivatives and evaluating their biological activities. The research focused on modifying the carboxylic acid group at position 4 to enhance tyrosinase inhibition and antioxidant activity. The synthesized compounds were subjected to molecular docking studies, confirming strong binding interactions with tyrosinase, thus supporting their potential as therapeutic agents .

CompoundIC50 (µM)Binding Affinity (Kcal/mol)
Compound A16.5 ± 0.37-8.4
Compound B18.17-7.9

Case Study 2: Agrochemical Development

Another study explored the modification of thiazolidine derivatives for agricultural use, focusing on their effectiveness as pesticides. The trifluoromethyl substitution was found to significantly enhance the biological activity against specific pests, demonstrating the compound's versatility in agrochemical applications .

Mechanism of Action

The mechanism of action of 2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Isomerism and Positional Effects

The position of the CF₃ group on the phenyl ring significantly impacts physicochemical and biological properties. Key examples include:

Compound Name Substituent Position CAS Number Molecular Formula Key Features
2-[2-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid Ortho (2-position) Not provided C₁₁H₁₀F₃NO₂S Enhanced metabolic stability due to steric and electronic effects of CF₃ .
(4R)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid Para (4-position) 295313-71-2 C₁₁H₁₀F₃NO₂S Higher commercial availability; used in high-purity formulations .
(4S)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid Para (4-position) 1217522-21-8 C₁₁H₁₀F₃NO₂S Stereoisomer with irritant properties; highlights role of chirality .

Key Observations :

  • Ortho vs.
  • Stereochemistry : The (4R) and (4S) configurations influence biological activity and safety profiles, underscoring the need for enantiopure synthesis .

Key Observations :

  • Electron-Withdrawing Groups (CF₃, Cl) : Increase acidity of the carboxylic acid group (pKa ~2.5–3.5) and enhance membrane permeability.
  • Electron-Donating Groups (OH, OMe) : Improve water solubility but may reduce metabolic stability .

Stereochemical Variations

Chirality at the 4th position of the thiazolidine ring affects activity:

Compound Name Configuration Key Properties Reference
(4R)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid R Preferred in high-purity formulations
(4S)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid S Classified as irritant; limited pharmacological data

Key Observations :

  • The (4R) configuration is more commonly utilized, likely due to favorable interactions with biological targets.

Biological Activity

2-[2-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its trifluoromethyl substitution, exhibits unique properties that may contribute to various therapeutic effects. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₁H₁₀F₃NO₂S
  • Molecular Weight : 277.26 g/mol
  • CAS Number : Not specified
  • Structural Characteristics : The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

1. Antioxidant Properties

Research indicates that thiazolidine derivatives can exhibit significant antioxidant activity. For instance, related compounds have been shown to reduce intracellular reactive oxygen species (ROS) levels, suggesting a protective role against oxidative stress in cellular environments .

2. Antimicrobial Activity

Thiazolidines are noted for their antimicrobial properties. Studies on similar compounds have demonstrated efficacy against various bacterial strains, indicating potential applications in treating infections .

3. Cytotoxic Effects

Investigations into the cytotoxic effects of thiazolidine derivatives have revealed their ability to inhibit cell proliferation in cancer cell lines. A study reported that modifications in the thiazolidine structure could enhance cytotoxicity against specific cancer types .

Case Study 1: Antioxidant Mechanism

A study focusing on thiazolidine-4-carboxylic acid analogs highlighted their role in enhancing trophozoite growth while reducing ROS levels in cultures. This suggests that these compounds may serve as effective antioxidants, potentially useful in conditions associated with oxidative stress .

Case Study 2: Antimicrobial Activity

Research examining the antimicrobial properties of related thiazolidine compounds found that they exhibited significant activity against Gram-positive and Gram-negative bacteria. The structural modifications, such as the addition of trifluoromethyl groups, were correlated with increased potency .

Case Study 3: Cytotoxicity in Cancer Research

In vitro studies demonstrated that certain thiazolidine derivatives induced apoptosis in various cancer cell lines. The mechanism involved caspase activation and modulation of cell cycle progression, indicating a promising avenue for cancer therapy development .

Data Tables

Biological ActivityObserved EffectsReference
AntioxidantReduced ROS levels; enhanced cell growth
AntimicrobialEfficacy against bacterial strains
CytotoxicInduced apoptosis in cancer cells

Q & A

Q. How to perform comparative analysis of crystal packing using Mercury vs. SHELX?

  • Procedure : Export CIF files from SHELXL and import into Mercury. Use the "Packing Similarity" tool to compare intermolecular distances (<0.5 Å tolerance) and hydrogen-bonding motifs. SHELX prioritizes refinement accuracy, while Mercury excels in visualizing void spaces and π-stacking .
  • Case Study : Mercury identified a unique Cl···π interaction in a 4-(trifluoromethyl)phenyl analog absent in SHELX models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.